Tert-butyl 2-[(2-phenylethyl)amino]acetate
Overview
Description
Tert-butyl 2-[(2-phenylethyl)amino]acetate is a chemical compound used in scientific research. It has diverse applications due to its unique properties, making it ideal for studying various biological and chemical processes. The IUPAC name for this compound is tert-butyl [(2-phenylethyl)amino]acetate . It has a molecular weight of 235.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1. Analytical Chemistry and Diagnosis
Tert-butyl derivatives, including tert-butyl 2-[(2-phenylethyl)amino]acetate, have been used in analytical chemistry. For instance, a method for capillary gas chromatographic profiling using tert-butyldimethylsilyl derivatives has been developed. This method is valuable for diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites from tyrosine and tryptophan metabolism. It's applicable in pharmacokinetic studies of aromatic amino acids and in diagnosing inborn errors of metabolism characterized by organic aciduria (Muskiet et al., 1981).
2. Organic Synthesis and Pharmaceutical Applications
These compounds have been used in the synthesis of various pharmaceuticals. For example, they have been involved in Pd(II)-catalyzed ortho C-H acetoxylation of triflate-protected phenethyl- and phenpropylamines, a reaction important in synthesizing functionalized indoline derivatives (Vickers et al., 2010). Additionally, the synthesis of spirocyclic indoline lactone, which is important in medicinal chemistry, involves the use of tert-butyl derivatives (Hodges et al., 2004).
3. Catalysis and Chiral Pharmaceuticals
Tert-butyl derivatives are also significant in developing catalysts for asymmetric hydrogenation of functionalized alkenes. This is crucial for creating chiral pharmaceutical ingredients with amino acid or secondary amine components, highlighting their role in producing enantiomerically pure pharmaceuticals (Imamoto et al., 2012).
4. NMR Research and Ligand Binding Studies
In nuclear magnetic resonance (NMR) research, tert-butyl derivatives like O-tert-Butyltyrosine have been used as NMR tags for high-molecular-weight systems and for measuring ligand binding affinities. This application is important in protein research and understanding complex biochemical interactions (Chen et al., 2015).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
tert-butyl 2-(2-phenylethylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASFECSQYSVMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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